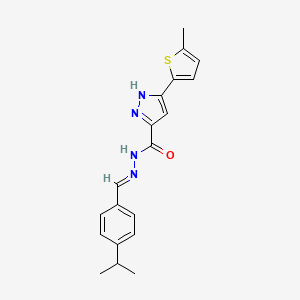![molecular formula C25H19N3O2 B11986615 {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile](/img/structure/B11986615.png)
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as organic electronics, photonics, and medicinal chemistry. The compound features a carbazole moiety, which is known for its excellent electron-transporting properties, making it a valuable component in the design of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 9H-carbazole with epichlorohydrin to form 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride. This intermediate is then reacted with 4-hydroxybenzaldehyde to yield 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde. Finally, the condensation of this aldehyde with malononitrile under basic conditions produces the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile is used as a building block for synthesizing more complex molecules. Its electron-transporting properties make it valuable in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for drug design and development. It can be used to study the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the carbazole moiety is particularly interesting due to its known pharmacological activities, including anticancer and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials for electronic devices, such as OLEDs and organic photovoltaics (OPVs). Its ability to transport electrons efficiently enhances the performance of these devices .
Wirkmechanismus
The mechanism of action of {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile involves its interaction with molecular targets through its electron-rich carbazole moiety. This interaction facilitates electron transfer processes, which are crucial in its applications in organic electronics. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound featuring the carbazole moiety, used in OLEDs and OPVs.
3,6-Di-tert-butylcarbazole: Utilized in organic light-emitting diodes and optical switching devices.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its hole-transporting properties in OLEDs.
Uniqueness
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile stands out due to its unique combination of a carbazole moiety with a benzylidene and propanedinitrile group. This structure imparts distinct electronic properties, making it highly effective in electron transport and interaction with biological targets. Its versatility in undergoing various chemical reactions further enhances its applicability in multiple fields.
Eigenschaften
Molekularformel |
C25H19N3O2 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-[[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C25H19N3O2/c26-14-19(15-27)13-18-9-11-21(12-10-18)30-17-20(29)16-28-24-7-3-1-5-22(24)23-6-2-4-8-25(23)28/h1-13,20,29H,16-17H2 |
InChI-Schlüssel |
QWLXHABFPINBNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=C(C#N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986540.png)

![4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide](/img/structure/B11986558.png)
![2'-(4-Bromophenyl)-9'-chloro-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11986561.png)


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11986596.png)
![2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986602.png)
![Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11986606.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11986612.png)

![3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11986628.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11986631.png)
